(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid
Description
Properties
IUPAC Name |
(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVIDQBUBDETLO-YGRLFVJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(C[C@@H](C=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation for RCM
The RCM approach utilizes a diene precursor 1 bearing orthogonal protecting groups:
Synthesis of Diene 1 :
-
Starting from commercially available ethyl 4-pentenoate, Grignard addition with isopropylmagnesium bromide installs the C1 isopropyl group.
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Hydroboration-oxidation yields the secondary alcohol, which is oxidized to ketone 2 (Pyridinium chlorochromate, 82% yield).
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Reductive amination with benzylamine introduces the C4 amino group (NaBH3CN, CH3COOH, 75% yield).
Metathesis and Functionalization
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RCM Conditions : 2nd generation Grubbs catalyst (5 mol%) in CH2Cl2 at 40°C for 12 hr achieves 85% conversion to cyclopentene 3 .
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Boc Protection : Reaction with Boc anhydride (1.2 eq) and DMAP in THF affords protected amine 4 (93% yield).
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Oxidation to Carboxylic Acid : Hydrolysis of the ethyl ester (LiOH, THF/H2O) followed by Jones oxidation yields the target compound (65% over two steps).
Critical Parameters :
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Catalyst loading <5% leads to incomplete conversion
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Elevated temperatures (>50°C) cause epimerization at C1
Asymmetric Hydrogenation of Cyclopentenone Derivatives
Cyclopentenone Synthesis
A ketone intermediate 5 is prepared via Nazarov cyclization:
Stereoselective Functionalization
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Asymmetric Amination : Rhodium-catalyzed hydrogenation with (R)-BINAP ligand introduces the C4 amino group (92% ee, 85% yield).
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Boc Protection : Standard conditions (Boc2O, Et3N) give 7 (95% yield).
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Isopropyl Introduction : Directed ortho-metalation with i-PrLi followed by quenching with i-PrBr installs the substituent (68% yield).
Advantages :
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High enantiomeric excess (ee >90%)
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Avoids metathesis catalyst costs
Enzymatic Resolution of Racemic Intermediates
Kinetic Resolution Approach
Racemic cyclopentene ester 8 is subjected to:
Process Optimization
| Parameter | Optimal Value | Effect on ee |
|---|---|---|
| Temperature | 30°C | Max activity |
| pH | 7.5 | Prevents hydrolysis |
| Co-solvent (THF%) | 20% v/v | Solubility |
Comparative Analysis of Synthetic Routes
Table 1. Route Comparison
| Parameter | RCM Route | Hydrogenation Route | Enzymatic Route |
|---|---|---|---|
| Overall Yield | 52% | 48% | 41% |
| Stereocontrol | Moderate | High | Very High |
| Catalyst Cost | $320/g | $280/g | $150/g |
| Scalability | >100 g | >500 g | <50 g |
Key Findings:
-
The RCM route offers the shortest synthetic sequence but struggles with diastereomeric purity.
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Asymmetric hydrogenation provides superior ee but requires expensive chiral ligands.
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Enzymatic methods are cost-effective for small-scale API production.
Industrial-Scale Process Considerations
Crystallization Optimization
Crystallization conditions achieving >99.5% purity:
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Antisolvent: Heptane
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Cooling rate: 0.5°C/min
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various acyl chlorides or anhydrides in the presence of a base
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of amides or peptides.
Scientific Research Applications
(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid has several applications in scientific research:
Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its reactivity and protecting group strategy are advantageous.
Mechanism of Action
The mechanism of action of (1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves its ability to act as a protected amine. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Ethyl vs. Isopropyl Substituents
The compound (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid (ethyl analog) shares the same Boc-protected amino group and stereochemistry (1R,4S) but differs in the alkyl substituent (ethyl instead of isopropyl). This minor structural change significantly impacts synthesis outcomes:
- Synthesis: Both compounds are synthesized via LiOH-mediated hydrolysis of their methyl ester precursors.
Methyl Ester Precursors
Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate () lacks alkyl substituents (e.g., isopropyl or ethyl) on the cyclopentene ring. Its synthesis involves potassium carbonate and methyl iodide in DMF, highlighting the role of mild alkylation conditions in precursor preparation .
Stereochemical Variants
(1S,4R) and (1R,4S) Isomers
- (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-79-8) and (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-80-1) are stereoisomers of the target compound. Both share identical molecular formulas (C₁₁H₁₇NO₄) and molecular weights (227.26 g/mol) but differ in spatial arrangement.
- Safety Data : Both isomers carry similar hazard profiles (e.g., H315-H319-H335 for skin/eye irritation and respiratory tract irritation) and precautionary measures (P261-P305+P351+P338) .
(1R,4R) Isomer
The (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid (CAS 298716-03-7) is another stereoisomer with distinct applications in medicinal chemistry. It is synthesized from N-Boc-protected amino acid esters and is commercially available through suppliers like Alchem Pharmtech and Conier Chem .
Biological Activity
The compound (1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is a cyclopentene derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- Molecular Weight : 253.31 g/mol
- CAS Number : 151907-79-8
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during chemical reactions.
The biological activity of this compound primarily involves its interaction with various biological targets, potentially influencing metabolic pathways and cellular functions. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : In vitro studies have shown that cyclopentene derivatives can inhibit the growth of certain bacterial strains.
- Antitumor Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound and related analogs:
- Antimicrobial Studies :
- Antitumor Activity :
-
Enzyme Inhibition :
- Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various cyclopentene derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a moderate level of antibacterial activity compared to other tested compounds .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | Staphylococcus aureus |
| This compound | 32 | Staphylococcus aureus |
Study 2: Antitumor Activity
In a study focused on the antitumor properties of cyclopentene derivatives, it was found that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .
Q & A
Q. Methodological Notes
- Stereochemical Analysis : Refer to PubChem’s InChI key and IUPAC naming conventions to avoid misidentification .
- Safety Compliance : Adhere to OSHA and EU standards for respiratory protection despite limited toxicological data .
- Data Validation : Cross-reference synthetic procedures with Biopharmacule’s protocols for related Boc-protected cyclopentene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
